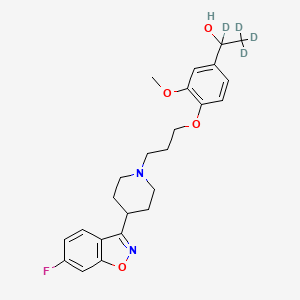

Hydroxy Iloperidone-d4

Description

Significance of Hydroxylated Metabolites in Drug Biotransformation Research

Drug metabolism is a crucial process that transforms xenobiotics, such as drugs, into more water-soluble and readily excretable compounds. wikipedia.org This biotransformation typically occurs in two phases. wikipedia.org Phase I reactions introduce or expose polar functional groups, with hydroxylation being one of the most common modifications. wikipedia.orgdrughunter.com These reactions are often catalyzed by cytochrome P450 enzymes and can significantly alter the pharmacological activity of the parent drug. jove.com

In the case of iloperidone (B1671726), it undergoes extensive metabolism via several pathways, including hydroxylation mediated by CYP2D6. psychopharmacologyinstitute.comdrugbank.com This leads to the formation of major metabolites, one of which is a hydroxylated form. texas.govdrugbank.com Understanding the formation and activity of this hydroxylated metabolite is key to fully characterizing the clinical pharmacology of iloperidone. psychopharmacologyinstitute.com

Role of Deuterated Analogs in Modern Bioanalytical and Pharmacological Sciences

Deuterated analogs, where one or more hydrogen atoms are replaced by their stable isotope deuterium (B1214612), are invaluable tools in modern bioanalytical and pharmacological research. scispace.comresearchgate.net This subtle structural modification generally does not alter the fundamental chemical and pharmacological properties of a molecule. scispace.com However, the increased mass of deuterium can lead to a kinetic isotope effect, slowing down metabolic reactions that involve the cleavage of a carbon-deuterium bond compared to a carbon-hydrogen bond. scispace.com

This property makes deuterated compounds useful for several applications:

Internal Standards in Bioanalysis: Deuterated analogs are widely used as internal standards in mass spectrometry-based bioanalytical methods. pharmafocusasia.comnih.gov Because they have nearly identical chemical properties to their non-deuterated counterparts, they co-elute during chromatography and exhibit similar ionization efficiency, but can be distinguished by their higher mass. This allows for accurate and precise quantification of the target analyte in complex biological matrices. core.ac.uk

Metabolic Pathway Elucidation: The kinetic isotope effect can be exploited to study metabolic pathways. By observing how deuteration at specific positions affects the rate and products of metabolism, researchers can gain insights into the mechanisms of drug biotransformation. scispace.com

Development of "Improved" Drugs: In some cases, strategic deuteration of a drug at a site of metabolism can slow down its breakdown, leading to improved pharmacokinetic properties, such as a longer half-life and increased exposure. scispace.compharmafocusasia.com This approach has led to the development and approval of deuterated drugs with enhanced clinical profiles. researchgate.net

Research Rationale and Scope for Hydroxy Iloperidone-d4 Investigations

This compound is a deuterated form of one of the major metabolites of iloperidone. pharmaffiliates.com Its primary application is as a labeled internal standard for the quantification of the non-labeled hydroxy iloperidone metabolite in biological samples. core.ac.ukpharmaffiliates.com The rationale for its use stems from the need for highly accurate and reliable bioanalytical methods in pharmacokinetic and drug metabolism studies of iloperidone.

The investigation and use of this compound are crucial for:

Metabolism Studies: The availability of a stable, labeled standard facilitates detailed investigations into the formation and elimination kinetics of this key metabolite. pharmaffiliates.com

Regulatory Compliance: Regulatory agencies often require validated bioanalytical methods for the quantification of major metabolites of new drugs. nih.gov The use of a deuterated internal standard like this compound is a key component of such validated assays.

The scope of research involving this compound is therefore focused on its synthesis, characterization, and application in bioanalytical methods to support the clinical and preclinical development of iloperidone.

Data Tables

Table 1: Physicochemical Properties of Iloperidone and its Metabolites

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| Iloperidone | C24H27FN2O4 | 426.48 tandfonline.com | 4.1 pharmacompass.com |

| Hydroxy Iloperidone | C24H29FN2O4 | 428.5 scbt.compharmaffiliates.com | - |

| This compound | C24H25D4FN2O4 | 432.52 pharmaffiliates.compharmaffiliates.com | - |

Table 2: Pharmacokinetic Parameters of Iloperidone and its Major Metabolites in Extensive Metabolizers (EM)

| Compound | Mean Elimination Half-life (hours) | Peak Plasma Concentration (Tmax) (hours) | Protein Binding |

| Iloperidone | 18 drugbank.com | 2 to 4 texas.gov | ~95% texas.gov |

| P88 (Hydroxy Iloperidone) | 26 drugbank.com | Delayed by ~2 hours with food psychopharmacologyinstitute.com | ~95% texas.gov |

| P95 | 23 drugbank.com | Delayed by ~6 hours with food psychopharmacologyinstitute.com | ~95% texas.gov |

Structure

3D Structure

Properties

Molecular Formula |

C24H29FN2O4 |

|---|---|

Molecular Weight |

432.5 g/mol |

IUPAC Name |

1,2,2,2-tetradeuterio-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol |

InChI |

InChI=1S/C24H29FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-17,28H,3,8-13H2,1-2H3/i1D3,16D |

InChI Key |

SBKZGLWZGZQVHA-KFHHUZHISA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC)O |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC)O |

Origin of Product |

United States |

Synthetic Chemistry and Isotopic Labeling Strategies for Hydroxy Iloperidone D4

Overview of Iloperidone (B1671726) Synthesis Pathways as Precursor Context

Iloperidone, an atypical antipsychotic, serves as the immediate precursor for the synthesis of its hydroxylated and deuterated analogue. Several synthetic routes for Iloperidone have been reported, generally involving the coupling of a piperidine (B6355638) moiety with a benzisoxazole group.

One common pathway commences with 4-(2,4-difluorobenzoyl)piperidine hydrochloride. rsc.org This starting material undergoes selective oximation to yield the key intermediate (Z)-4-(2,4-difluorobenzoyl)piperidineoxime. rsc.org Concurrently, 1-(4-hydroxy-3-methoxyphenyl)ethanone is reacted with 1,3-dibromopropane (B121459) to produce 1-[4-(3-bromopropoxy)-3-methoxyphenyl]ethanone. rsc.org The subsequent alkylation of the piperidineoxime intermediate with this bromopropoxy derivative, followed by cyclization, affords Iloperidone. rsc.org This process has been optimized for industrial production, achieving high yields and purity. rsc.org

Another reported synthesis of Iloperidone also starts with 2,4-difluorophenyl-(4-piperidinyl) methanone (B1245722) hydrochloride and proceeds through oximation and ring-closure, followed by N-alkylation and a Mitsunobu reaction to yield the final product. bvsalud.org The structures of the key intermediates and the final Iloperidone molecule are typically confirmed using spectroscopic methods such as 1H-NMR and High-Resolution Mass Spectrometry (HRMS). bvsalud.org

The following table summarizes a generalized synthetic scheme for Iloperidone:

| Step | Reactants | Key Transformation | Product |

| 1 | 4-(2,4-Difluorobenzoyl)piperidine hydrochloride, Hydroxylamine hydrochloride | Oximation | (Z)-4-(2,4-Difluorobenzoyl)piperidineoxime |

| 2 | 1-(4-Hydroxy-3-methoxyphenyl)ethanone, 1,3-Dibromopropane | Etherification | 1-[4-(3-Bromopropoxy)-3-methoxyphenyl]ethanone |

| 3 | (Z)-4-(2,4-Difluorobenzoyl)piperidineoxime, 1-[4-(3-Bromopropoxy)-3-methoxyphenyl]ethanone | N-Alkylation | Intermediate adduct |

| 4 | Intermediate adduct | Cyclization | Iloperidone |

Targeted Hydroxylation Methodologies for Iloperidone Derivatives

The introduction of a hydroxyl group to the Iloperidone structure is a critical step in the formation of Hydroxy Iloperidone. In biological systems, this transformation is primarily mediated by cytochrome P450 enzymes. Specifically, Iloperidone is extensively metabolized in the liver via hydroxylation, a reaction catalyzed by the CYP2D6 isozyme. nih.govresearchgate.net This enzymatic process leads to the formation of hydroxylated metabolites.

While in vivo and in vitro metabolic studies rely on these enzymatic pathways, chemical synthesis of hydroxylated derivatives often requires more targeted methodologies. The specific position of hydroxylation on the Iloperidone molecule dictates the synthetic strategy. For the primary active metabolite, hydroxylation occurs on the aliphatic side chain.

Principles and Strategies for Deuterium (B1214612) Incorporation into Iloperidone Metabolites

Deuterium labeling is a powerful tool in pharmaceutical research. The incorporation of deuterium can alter the metabolic profile of a drug, often leading to a slower rate of metabolism due to the kinetic isotope effect. This can enhance the drug's pharmacokinetic properties. researchgate.net Deuterated compounds also serve as invaluable internal standards for quantitative analysis by mass spectrometry.

General strategies for deuterium incorporation include:

Hydrogen-Deuterium (H/D) Exchange: This can be achieved under acidic, basic, or metal-catalyzed conditions. For aromatic systems, transition metal catalysts such as platinum on carbon (Pt/C) or iridium complexes are often employed to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like heavy water (D₂O). rsc.orgnih.gov

Reductive Deuteration: This involves the use of deuterium-donating reducing agents, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), to introduce deuterium atoms during the reduction of functional groups like carbonyls or esters.

Synthesis from Deuterated Precursors: Building the molecule from commercially available deuterated starting materials is a common and often highly specific method for introducing deuterium at desired positions.

Site-Specific Deuteration Approaches for Hydroxy Iloperidone-d4

For this compound, the "d4" designation indicates the incorporation of four deuterium atoms. The precise location of these deuterium atoms is critical and would be determined by the specific synthetic route chosen. A plausible strategy for the synthesis of this compound would involve the use of a deuterated precursor for the aliphatic side chain, as this is a common site of metabolism and a logical target for deuteration to potentially modulate pharmacokinetic properties.

Chemical Synthesis Routes for this compound

A specific, detailed chemical synthesis for this compound is not extensively reported in publicly available literature. However, a scientifically sound synthetic route can be proposed based on the known synthesis of Iloperidone and general deuteration techniques.

One potential route could involve the synthesis of a deuterated analogue of 1,3-dibromopropane or a related propoxy synthon. For example, 1,3-propanediol-d4 could be converted to 1,3-dibromopropane-d4. This deuterated building block would then be used in the synthesis of the 1-[4-(3-bromopropoxy)-3-methoxyphenyl]ethanone intermediate, which would carry the d4 label. Subsequent reaction with the piperidineoxime intermediate and cyclization would yield Iloperidone-d4. The final hydroxylation step could then be achieved, potentially through a targeted chemical oxidation or by utilizing a biocatalytic approach that mimics the metabolic pathway.

Alternatively, a late-stage deuteration of a suitable Iloperidone precursor or a protected version of Hydroxy Iloperidone could be explored, although achieving site-specificity with four deuterium atoms might be challenging.

Analytical Characterization of Synthesized this compound

The comprehensive characterization of this compound is essential to confirm its chemical structure, identity, and, crucially, its isotopic purity. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Isotopic Purity Determination

Isotopic purity is a critical parameter for deuterated compounds, as it defines the percentage of the compound that contains the desired number of deuterium atoms at the specified positions. The presence of unlabeled or partially labeled species can impact the accuracy of analytical measurements where the deuterated compound is used as an internal standard.

Several analytical techniques are utilized to determine isotopic purity:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining isotopic enrichment. rsc.orgnih.gov By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the distribution of isotopologues (molecules that differ only in their isotopic composition) can be determined. The relative intensities of the peaks corresponding to the unlabeled compound (d0) and the various deuterated species (d1, d2, d3, d4, etc.) allow for the calculation of the percentage of the desired d4-labeled compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR spectroscopy are powerful techniques for confirming the positions of deuterium labels and assessing isotopic purity. rsc.org In ¹H NMR, the disappearance or reduction in the intensity of signals corresponding to protons that have been replaced by deuterium provides direct evidence of deuteration. ²H NMR, on the other hand, directly detects the deuterium nuclei, providing information about their chemical environment and confirming their presence at specific locations within the molecule. The combination of ¹H and ²H NMR can provide a comprehensive picture of the isotopic labeling pattern and purity.

The following table outlines the key analytical methods for characterizing this compound:

| Analytical Technique | Information Provided |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination, molecular formula confirmation, isotopic distribution, and calculation of isotopic purity. rsc.orgnih.gov |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Confirmation of chemical structure, absence or reduction of proton signals at deuterated positions. rsc.org |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Confirmation of the carbon skeleton of the molecule. |

| ²H Nuclear Magnetic Resonance (²H NMR) | Direct detection of deuterium atoms, confirmation of deuteration sites. |

The synthesis of this compound, a stable isotope-labeled version of the major active metabolite of iloperidone (P88), is a multi-step process that requires careful control of chemical reactions and isotopic labeling. While specific proprietary methods for its synthesis are not extensively detailed in publicly available literature, the general approach involves the introduction of deuterium atoms into the Hydroxy Iloperidone molecule.

Isotopic labeling is a technique used to track the passage of an isotope through a reaction or a metabolic pathway. In the context of this compound, deuterium (a stable isotope of hydrogen) is incorporated into the molecule. This labeling does not significantly alter the chemical properties of the compound but provides a distinct mass signature that allows it to be differentiated from its non-labeled counterpart in biological samples. This is particularly valuable in mass spectrometry-based bioanalytical methods, where it serves as an internal standard for accurate quantification.

The synthesis likely begins with a suitable precursor molecule that can be chemically modified to introduce both the hydroxyl group and the deuterium atoms at specific positions. One plausible strategy involves the use of a deuterated reagent to introduce the four deuterium atoms. For instance, a deuterated reducing agent could be employed to introduce deuterium at the α-methyl position of the benzenemethanol moiety and on the methoxy (B1213986) group.

The parent compound, iloperidone, is metabolized in the liver primarily through hydroxylation, mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, to form Hydroxy Iloperidone (P88). mdpi.comtexas.gov The synthesis of this compound would, therefore, aim to replicate this structure with the addition of the deuterium label.

Structural Elucidation Techniques (e.g., advanced NMR, high-resolution MS)

The definitive confirmation of the chemical structure of this compound relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS is used to confirm the incorporation of the four deuterium atoms by providing a precise mass measurement.

In a typical analysis, the compound is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured. The high resolution of the instrument allows for the differentiation of ions with very similar masses, ensuring an unambiguous identification of the deuterated compound. Research has demonstrated that a resolution setting of 70,000 can provide adequate mass resolution from sample interferences with a mass accuracy of less than 3 ppm. thermofisher.com

Below is a table summarizing the key mass spectrometry parameters and findings for the analysis of Hydroxy Iloperidone. While specific data for the d4 variant is not publicly detailed, the principles of analysis remain the same, with an expected mass shift corresponding to the four deuterium atoms.

| Parameter | Value/Finding |

| Ionization Mode | Electrospray Ionization (ESI) |

| Mass Analyzer | Orbitrap or similar high-resolution analyzer |

| Scan Mode | Full Scan and Selected Ion Monitoring (SIM) |

| Mass Accuracy | < 3 ppm |

| Expected Molecular Formula | C₂₄H₂₅D₄FN₂O₄ |

| Expected Monoisotopic Mass | Shifted by approx. 4.025 Da from the non-deuterated form |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). Advanced NMR techniques, including two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assigning the specific location of atoms and their connectivity within the this compound molecule.

The ¹H NMR spectrum would confirm the presence and location of the deuterium atoms by the absence of signals at the positions where hydrogen atoms have been replaced by deuterium. The integration of the remaining proton signals would also be consistent with the deuterated structure. The ¹³C NMR spectrum would show shifts in the signals of the carbon atoms directly bonded to deuterium due to the isotopic effect.

While a complete, publicly available NMR spectral assignment for this compound is not readily found, the following tables present a hypothetical but representative set of ¹H and ¹³C NMR data based on the known structure of Hydroxy Iloperidone and the expected effects of deuteration.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.6-7.0 | m | 6H | Aromatic Protons |

| 4.85 | q | 1H | CH-OH |

| 4.15 | t | 2H | O-CH₂- |

| 3.1-2.5 | m | 8H | Piperidine & Propoxy Protons |

| 2.1 | m | 2H | Propoxy-CH₂- |

| 1.45 | d | 0H (deuterated) | α-CH₃ |

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| 160-110 | Aromatic & Benzisoxazole Carbons |

| 70.5 | O-CH₂- |

| 68.2 | CH-OH |

| 55.0 (shifted) | O-CD₃ |

| 53.8 | Piperidine Carbons |

| 31.5 | Piperidine Carbon |

| 26.5 | Propoxy-CH₂- |

| 23.0 (shifted) | α-CD₃ |

These advanced analytical techniques, used in concert, provide the necessary evidence to confirm the successful synthesis and structural integrity of this compound, ensuring its suitability as a reliable internal standard for critical bioanalytical applications.

Preclinical Metabolic Fate and Biotransformation Pathways Relevant to Hydroxy Iloperidone D4

In Vitro Biotransformation Studies of Iloperidone (B1671726) in Hepatic Microsomal Systems

In vitro studies using liver microsomes from various preclinical species have been instrumental in elucidating the enzymatic pathways responsible for the metabolism of iloperidone. These systems contain a high concentration of cytochrome P450 (CYP) enzymes, which are crucial for the oxidative metabolism of many drugs.

Identification of Cytochrome P450 Isoforms Involved in Iloperidone Hydroxylation (e.g., CYP2D6, CYP3A4)

Research has consistently shown that the hydroxylation of iloperidone is primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme. nih.govmdpi.comnih.gov Another major metabolic pathway for iloperidone is O-demethylation, which is catalyzed by cytochrome P450 3A4 (CYP3A4). nih.govmdpi.comnih.gov

Studies in rat liver microsomes have demonstrated that iloperidone can influence the activity of various CYP enzymes. For instance, chronic treatment with iloperidone in rats has been shown to decrease the activity of CYP2D, among other enzymes. nih.gov Iloperidone has been observed to have a direct inhibitory effect on CYP2D activity in rat liver microsomes, with a reported inhibition constant (Ki) of 11.5 μM. nih.gov This indicates a potential for the parent drug to influence its own metabolism.

The following table summarizes the key cytochrome P450 isoforms involved in the primary metabolic pathways of iloperidone in preclinical models.

| Metabolic Pathway | Primary CYP Isoform | Resulting Major Metabolite |

| Hydroxylation | CYP2D6 | Hydroxy Iloperidone (P95) |

| O-demethylation | CYP3A4 | P89 |

| Carbonyl Reduction | Cytosolic Enzymes/CYPs | Reduced Iloperidone (P88) |

Formation Kinetics of Hydroxy Iloperidone in Non-Human Biological Systems

While the identification of the enzymes responsible for hydroxy iloperidone formation is well-established, detailed public data on the specific formation kinetics, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), in non-human biological systems like rat, dog, or monkey liver microsomes, is limited in the available scientific literature. These parameters are crucial for quantitatively understanding the efficiency of the hydroxylation pathway in different preclinical species.

However, studies on the inhibitory potential of iloperidone on CYP enzymes in preclinical models provide some kinetic information. For example, in rat liver microsomes, iloperidone competitively inhibits CYP2D activity with a Ki of 11.5 μM. nih.gov This suggests a significant interaction of the parent compound with the enzyme responsible for its own hydroxylation.

In Vivo Metabolic Profiling of Iloperidone in Animal Models

Identification of Hydroxy Iloperidone as a Major Metabolite

Metabolic profiling of iloperidone in various animal models has consistently identified hydroxy iloperidone as a major circulating metabolite. psychopharmacologyinstitute.comnih.gov This metabolite is often referred to as P95 in the literature. psychopharmacologyinstitute.com Another major metabolite identified is the reduced form of iloperidone, known as P88. psychopharmacologyinstitute.com

The relative abundance of these metabolites can be influenced by the genetic makeup of the animal, particularly the expression and activity of CYP2D6. This is analogous to the situation in humans, where individuals are classified as extensive or poor metabolizers based on their CYP2D6 genotype. psychopharmacologyinstitute.com

The table below outlines the major metabolites of iloperidone identified in preclinical in vivo studies.

| Metabolite ID | Metabolic Origin |

| P95 | Hydroxylation (CYP2D6-mediated) |

| P88 | Carbonyl Reduction |

Contribution of Hydroxylation Pathway to Overall Drug Clearance in Preclinical Species

The hydroxylation of iloperidone to hydroxy iloperidone represents a significant pathway for the clearance of the parent drug in preclinical species. The extent of this contribution is largely dependent on the activity of the CYP2D6 enzyme in the given species.

Receptor Pharmacology and Molecular Interactions of Iloperidone Metabolites in Preclinical Models Focus on Non Deuterated Hydroxy Iloperidone As Context, and Where D4 Could Be Used As a Research Tool, Without Clinical Efficacy

Receptor Binding Profiles of Hydroxy Iloperidone (B1671726) in In Vitro Assays

In vitro radioligand binding assays have been instrumental in characterizing the interactions of Hydroxy Iloperidone with various neurotransmitter receptors. These studies reveal a complex binding profile that is comparable to the parent compound, Iloperidone. researchgate.net The affinity of a compound for a receptor is often expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value signifies a stronger binding affinity.

Hydroxy Iloperidone (P88) demonstrates a notable affinity for several dopamine (B1211576) receptor subtypes, which is a key characteristic of antipsychotic agents. It binds with high affinity to the D2A receptor subtype. researchgate.net Its affinity for other dopamine receptors, such as D3 and D4, is generally equal to or less than that of the parent compound, Iloperidone. torrentpharma.compsychopharmacologyinstitute.com This interaction with the dopaminergic system is central to the proposed mechanism of action for this class of drugs. psychopharmacologyinstitute.com

A defining feature of atypical antipsychotics is their potent antagonism at the serotonin (B10506) 5-HT2A receptor, and Hydroxy Iloperidone is no exception. It binds with very high affinity to the 5-HT2A receptor, a characteristic it shares with Iloperidone. researchgate.net This strong interaction with the 5-HT2A receptor is believed to contribute to the therapeutic effects and favorable side-effect profile of the parent drug. torrentpharma.com

Hydroxy Iloperidone also interacts significantly with adrenergic receptors, showing high affinity for the α1 and α2C subtypes. researchgate.net In contrast, its affinity for histamine (B1213489) H1 receptors is considered low. genixpharma.comresearchgate.net The potent blockade of adrenergic receptors is thought to be related to some of the cardiovascular side effects observed with the parent drug, such as orthostatic hypotension. researchgate.net

Interactive Table: Receptor Binding Affinities (pKi) of Hydroxy Iloperidone (P88)

| Receptor Subtype | pKi Value | Reference |

|---|---|---|

| Serotonin 5-HT2A | 9.56 | researchgate.net |

| Adrenergic α1 | 8.08 | researchgate.net |

| Dopamine D2A | 7.80 | researchgate.net |

Contribution of Hydroxy Iloperidone to Overall Pharmacological Activity in Preclinical Models

In preclinical research, the use of Hydroxy Iloperidone-d4 is essential for accurately quantifying the levels of the active P88 metabolite in various biological matrices. By employing stable isotope-labeled internal standards in techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can achieve high precision and accuracy. core.ac.uk This allows for robust pharmacokinetic studies that can correlate the concentration of Hydroxy Iloperidone with its pharmacological effects in vivo, thereby helping to elucidate its specific contribution to the therapeutic action and side effects of Iloperidone.

Future Directions and Emerging Research Avenues for Hydroxy Iloperidone D4

Development of Novel Synthetic Approaches for Deuterated Iloperidone (B1671726) Metabolites

The synthesis of deuterated metabolites like Hydroxy Iloperidone-d4 is a critical first step for its use in research. Future research will likely focus on developing efficient and regioselective methods for deuterium (B1214612) incorporation. Current strategies for synthesizing deuterated compounds often involve either a stepwise, multi-step synthesis starting from commercially available deuterated building blocks or an isotope exchange approach on a late-stage intermediate or the final molecule. researchgate.net The latter can be achieved through methods like halogen/deuterium exchange or reductive deuteration. hwb.gov.in

For this compound, a key challenge is the precise placement of the four deuterium atoms. A promising future approach could involve a tandem strategy combining biotransformation and chemical synthesis. hyphadiscovery.com For instance, microbial biotransformation could be employed to produce a hydroxylated intermediate of a deuterated Iloperidone precursor, which can then be further modified chemically. hyphadiscovery.com This approach can offer high stereoselectivity, which is often difficult to achieve through purely chemical means. hyphadiscovery.com

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Multi-step Chemical Synthesis | High control over deuterium placement. | Potentially long and complex synthesis, may require expensive deuterated reagents. |

| Late-stage Isotope Exchange | More efficient for existing molecules. | May lack regioselectivity, potential for incomplete deuteration. |

| Combined Biotransformation and Chemical Synthesis | High stereoselectivity, can mimic natural metabolic pathways. | Requires screening for suitable microorganisms or enzymes, potential for slower reaction rates with deuterated substrates. hyphadiscovery.com |

| Microwave-Assisted Synthesis | Accelerated reaction times, potentially higher yields. | Requires specialized equipment, optimization of reaction conditions is crucial. |

Expansion of Preclinical Research Applications Beyond Standard Pharmacokinetics

The primary application of deuterated compounds in drug discovery is to improve pharmacokinetic properties by slowing down metabolism. nih.gov this compound could be instrumental in preclinical studies aimed at understanding the metabolic fate of Iloperidone. By comparing the pharmacokinetic profiles of deuterated and non-deuterated Iloperidone, researchers can quantify the impact of deuterium substitution on metabolic clearance. nih.govalfa-chemistry.com

Beyond standard pharmacokinetics, this compound can serve as a valuable tool in other preclinical research areas. It can be used as an internal standard for the quantification of non-deuterated Hydroxy Iloperidone in biological samples, offering improved accuracy in analytical measurements. google.com

Furthermore, this compound can be employed in mechanistic studies of drug metabolism. For instance, it can help to precisely identify the metabolic pathways of Iloperidone and to investigate potential drug-drug interactions involving the cytochrome P450 (CYP) enzymes responsible for its metabolism, such as CYP2D6 and CYP3A4. nih.govnih.gov Deuterated compounds are also used to study the potential for the formation of reactive metabolites, which can contribute to drug toxicity. nih.gov

Table 3: Potential Preclinical Research Applications for this compound

| Application Area | Research Question | Potential Impact |

|---|---|---|

| Pharmacokinetics | How does deuteration of the hydroxy metabolite affect its clearance and exposure? | Potential for a more favorable pharmacokinetic profile of the parent drug. |

| Bioanalysis | Can this compound serve as an effective internal standard? | Improved accuracy and reliability of bioanalytical methods for Hydroxy Iloperidone. |

| Metabolic Profiling | What are the minor metabolic pathways of Iloperidone and its hydroxy metabolite? | A more complete understanding of the drug's disposition and potential for drug-drug interactions. alfa-chemistry.com |

| Toxicology | Does deuteration alter the formation of potentially reactive metabolites? | Enhanced safety profile of the parent drug. |

Investigation of Isotopic Effects on Metabolic Pathways and Receptor Interactions

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. wikipedia.org The C-D bond is stronger than the C-H bond, and therefore, reactions involving the cleavage of a C-D bond are typically slower. researchgate.net This principle is the basis for using deuteration to slow down drug metabolism. nih.gov

A key future research direction for this compound will be to quantify the magnitude of the KIE on its metabolism. This would involve in vitro studies using human liver microsomes or recombinant CYP enzymes to compare the rate of metabolism of this compound to its non-deuterated counterpart. nih.gov Understanding the KIE is critical for predicting how deuteration will affect the drug's in vivo pharmacokinetics. nih.gov The extent of the KIE can be influenced by the specific CYP enzyme involved and the rate-limiting step of the reaction. nih.gov

Another fascinating, though less explored, area is the potential for isotopic effects on receptor binding. While the pharmacological activity of a drug is primarily determined by its shape and electronic properties, subtle changes in vibrational modes due to deuteration could theoretically influence receptor-ligand interactions. However, significant effects on receptor affinity are not generally expected. Studies on Iloperidone and its non-deuterated metabolites have shown high affinity for serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 and D3 receptors. nih.govpsychopharmacologyinstitute.comnih.gov Future research could involve comparative receptor binding assays to determine if the d4 substitution in Hydroxy Iloperidone alters its affinity or selectivity for these and other receptors.

Table 4: Hypothetical Comparison of In Vitro Metabolic Stability and Receptor Binding Affinity

| Parameter | Hydroxy Iloperidone | This compound (Hypothetical) | Potential Implication |

|---|---|---|---|

| In Vitro Half-Life (t½) in Human Liver Microsomes | 25 min | 75 min | Slower metabolic clearance, potentially leading to higher in vivo exposure. |

| Intrinsic Clearance (CLint) | 27.7 µL/min/mg | 9.2 µL/min/mg | Reduced rate of metabolism by CYP enzymes. |

| 5-HT2A Receptor Binding Affinity (Ki) | ~5 nM | ~5 nM | Deuteration is unlikely to significantly alter receptor binding. |

| Dopamine D2 Receptor Binding Affinity (Ki) | ~7 nM | ~7 nM | The primary pharmacological profile is expected to be maintained. |

Q & A

Basic Research Questions

Q. What methodological frameworks are recommended for formulating research questions on Hydroxy Iloperidone-d4?

- Use the PICO framework (Population/Problem, Intervention/Exposure, Comparison, Outcome) to structure quantitative studies. For example:

- Population: Specific biological matrices (e.g., plasma, tissue homogenates).

- Intervention: this compound as an internal standard in LC-MS/MS assays.

- Comparison: Non-deuterated analogs or alternative internal standards.

- Outcome: Accuracy, precision, and deuterium retention under varying conditions .

Q. How should researchers design experiments to characterize this compound’s purity and stability?

- Purity assessment : Combine NMR spectroscopy (to confirm deuterium incorporation at specific positions) and HPLC-UV/HRMS (to quantify non-deuterated impurities). Ensure compliance with guidelines requiring ≥98% isotopic purity for deuterated standards .

- Stability studies : Use accelerated degradation protocols (e.g., exposure to light, heat, or acidic/basic conditions) followed by mass spectrometry to monitor deuterium exchange. Report deviations in deuterium content using error margins (e.g., ±0.5% over 6 months) .

Q. What analytical techniques are optimal for quantifying this compound in biological samples?

- LC-MS/MS : Optimize collision energy and dwell time to distinguish between this compound and endogenous metabolites. Validate using matrix-matched calibration curves (linearity: R² ≥0.99) and spike-recovery tests (85–115% recovery range) .

- Cross-validation : Compare results with orthogonal methods (e.g., GC-MS) to address potential ionization suppression/enhancement in complex matrices .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data involving this compound?

- Statistical validation : Apply mixed-effects models to account for inter-individual variability in deuterium retention. Use tools like Bland-Altman plots to assess agreement between studies reporting conflicting half-life values (e.g., 12 vs. 15 hours) .

- Replication studies : Repeat experiments under controlled conditions (e.g., fixed pH, temperature) to isolate variables causing discrepancies. Publish raw datasets and metadata to enable independent verification .

Q. What strategies mitigate deuterium loss during in vivo studies using this compound?

- Isotope dilution assays : Pre-equilibrate this compound with biological matrices to identify deuterium exchange "hotspots." Adjust buffer composition (e.g., deuterated solvents) to stabilize the compound .

- Kinetic isotope effect (KIE) analysis : Measure rate constants (k) for deuterium vs. protium under physiological conditions. Report KIE values (e.g., k_H/k_D = 2.5) to contextualize metabolic stability data .

Q. How should researchers design cross-disciplinary studies integrating this compound into neuropharmacology or metabolomics workflows?

- Multi-omics integration : Pair LC-MS/MS quantification with transcriptomic/proteomic profiling to correlate this compound’s stability with enzyme expression levels (e.g., cytochrome P450 isoforms). Use pathway analysis tools (e.g., MetaboAnalyst) to identify confounding factors .

- Ethical and reproducibility considerations : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when sharing protocols. Document deviations from original methodologies (e.g., column batch variations) in supplementary materials .

Methodological Tables

Table 1 : Key Parameters for this compound Characterization

| Parameter | Method | Acceptance Criteria | Reference |

|---|---|---|---|

| Isotopic Purity | HRMS | ≥98% deuterium incorporation | |

| Stability (25°C, 6 mos) | LC-MS/MS | ΔDeuterium ≤0.5% | |

| Matrix Effect (Plasma) | Spike-Recovery Assay | 85–115% Recovery |

Table 2 : Common Pitfalls in Deuterated Compound Research

| Pitfall | Mitigation Strategy | Framework/Reference |

|---|---|---|

| Deuterium exchange | Use deuterated solvents in sample prep | |

| Cross-contamination | Separate LC columns for deuterated/protiated analogs | |

| Data irreproducibility | Publish raw spectra and calibration curves |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.